An In-depth Technical Guide to 5-Methylhexan-1-amine: Chemical Structure and Properties
An In-depth Technical Guide to 5-Methylhexan-1-amine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Methylhexan-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this branched-chain aliphatic amine. This guide includes a summary of its physical and chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis via reductive amination. Furthermore, this document features visualizations of the chemical structure and a general synthetic workflow to facilitate a deeper understanding of the compound.
Introduction
5-Methylhexan-1-amine is a primary aliphatic amine with a branched hydrocarbon chain.[1] Its structure, characterized by a hexyl backbone with a methyl group at the 5-position and a terminal amine group, imparts specific physicochemical properties that distinguish it from its linear isomers.[1] As a primary amine, the lone pair of electrons on the nitrogen atom makes it a versatile nucleophile and a weak base, rendering it a useful building block in organic synthesis.[1] Branched aliphatic amines are of particular interest in medicinal chemistry and materials science due to their ability to introduce molecular complexity and influence properties such as solubility, crystallinity, and boiling point.[1]
Chemical Structure and Identifiers
The chemical structure and identifying information for 5-Methylhexan-1-amine are provided below.
Caption: Chemical Structure of 5-Methylhexan-1-amine
Table 1: Chemical Identifiers for 5-Methylhexan-1-amine
| Identifier | Value | Reference |
| IUPAC Name | 5-methylhexan-1-amine | [2] |
| CAS Number | 4746-31-0 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| SMILES | CC(C)CCCCN | [2][3] |
| InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | [2][3] |
| InChIKey | FBKYCBKRNDJLCX-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 5-Methylhexan-1-amine
| Property | Value | Reference |
| Molecular Weight | 115.22 g/mol | [1][2] |
| Monoisotopic Mass | 115.1361 Da | [2][3] |
| Topological Polar Surface Area | 26 Ų | [2][6] |
| XlogP | 1.9 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 4 | [2] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 5-Methylhexan-1-amine is limited in publicly accessible databases.[1] Therefore, the following tables present predicted ¹H and ¹³C NMR data, along with expected characteristic IR absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data for 5-Methylhexan-1-amine
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6, H-7 (2 x -CH₃) | 0.87 | Doublet | 6H |
| H-4 (-CH₂-) | 1.18 | Multiplet | 2H |
| H-3 (-CH₂-) | 1.32 | Multiplet | 2H |
| H-2 (-CH₂-) | 1.42 | Multiplet | 2H |
| H-5 (-CH-) | 1.51 | Multiplet | 1H |
| H-1 (-CH₂-N) | 2.68 | Triplet | 2H |
| -NH₂ | Variable | Broad Singlet | 2H |
Note: Data is based on computational predictions and actual experimental values may vary.[1]
Table 4: Predicted ¹³C NMR Spectral Data for 5-Methylhexan-1-amine
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6, C-7 (2 x -CH₃) | 22.5 |
| C-3 (-CH₂-) | 22.8 |
| C-5 (-CH-) | 27.9 |
| C-2 (-CH₂-) | 33.7 |
| C-4 (-CH₂-) | 39.0 |
| C-1 (-CH₂-N) | 42.4 |
Note: Data is based on computational predictions and actual experimental values may vary.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methylhexan-1-amine is expected to exhibit characteristic absorption bands for a primary aliphatic amine.
Table 5: Expected Characteristic IR Absorption Bands for 5-Methylhexan-1-amine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |
| N-H (primary amine) | Scissoring (Bend) | 1650-1580 | Medium |
| C-N (aliphatic amine) | Stretch | 1250-1020 | Medium-Weak |
| N-H (primary amine) | Wag | 910-665 | Strong, Broad |
| C-H (alkane) | Stretch | 2960-2850 | Strong |
| C-H (alkane) | Bend | 1470-1350 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 5-Methylhexan-1-amine (m/z = 115.22) is expected to show a molecular ion peak (M⁺). The fragmentation pattern will be dominated by α-cleavage, which is characteristic of amines. This would involve the cleavage of the C1-C2 bond, resulting in a prominent base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Other fragment ions would arise from the loss of alkyl radicals from the parent molecule.
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of 5-Methylhexan-1-amine is the reductive amination of 5-methylhexanal (B128087).[1] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia (B1221849), followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165).[7][8][9]
Caption: General Workflow for Reductive Amination
Reductive Amination of 5-Methylhexanal
Materials:
-
5-Methylhexanal
-
Ammonium (B1175870) chloride (NH₄Cl) or aqueous ammonia (NH₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 1M solution
-
Deionized water
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhexanal (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia or a methanolic solution of ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). This will neutralize any unreacted sodium borohydride and form the ammonium salt of the product.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer to pH >12 by the slow addition of 1M NaOH at 0 °C.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 5-Methylhexan-1-amine.
-
Further purification can be achieved by fractional distillation under reduced pressure.
-
Safety and Handling
5-Methylhexan-1-amine is classified as a flammable liquid and vapor.[2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The hydrochloride salt of 5-methylhexan-1-amine is reported to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
Conclusion
5-Methylhexan-1-amine is a valuable branched-chain primary amine with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, identifiers, and computed physicochemical properties. While experimental data is sparse, predicted spectroscopic data offers a reliable guide for its characterization. The provided experimental protocol for its synthesis via reductive amination offers a practical and efficient route for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. 5-Methylhexan-1-amine | 4746-31-0 | Benchchem [benchchem.com]
- 2. 5-Methylhexan-1-amine | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methylhexan-1-amine (C7H17N) [pubchemlite.lcsb.uni.lu]
- 4. N-methylhexan-1-amine [stenutz.eu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Methylhexan-1-amine hydrochloride | C7H18ClN | CID 53534931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ics-ir.org [ics-ir.org]
- 8. scispace.com [scispace.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
